Terrestrosin K

Description

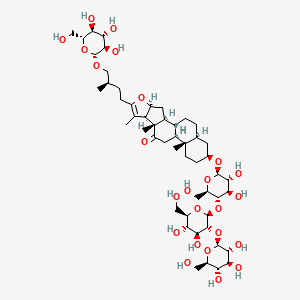

The compound “(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-6-en-10-one” is a highly complex polycyclic ether derivative with multiple stereochemical centers and glycosidic substituents. Key structural features include:

- Core framework: A pentacyclic ether system (5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-6-en-10-one) with an unsaturated lactone ring.

- Substituents: Branched alkyl chains (7,9,13-trimethyl and 3-methylbutyl) and glycosidic moieties linked via ether bonds.

- Functional groups: Hydroxyl, hydroxymethyl, and ketone groups, with extensive glycosylation involving trihydroxyoxane units .

Properties

Molecular Formula |

C51H82O24 |

|---|---|

Molecular Weight |

1079.2 g/mol |

IUPAC Name |

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |

InChI |

InChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3/t19-,21+,22+,23-,24+,25+,27+,28-,29-,30-,31-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44-,45-,46-,47-,48+,49+,50+,51-/m1/s1 |

InChI Key |

TVRRDUXJKROMDX-ZAWGBXLGSA-N |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O |

Origin of Product |

United States |

Biological Activity

The compound identified as (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article compiles diverse research findings regarding its biological activity and implications in various fields.

Chemical Structure and Properties

The compound's intricate structure features multiple hydroxyl groups and a pentacyclic framework that may contribute to its biological properties. Understanding the chemical properties is crucial for elucidating its mechanism of action.

Key Features:

- Molecular Formula: C₃₉H₆₃O₁₄

- Molecular Weight: 703.83 g/mol

- Functional Groups: Hydroxyl (-OH), Ether (C-O-C), and Ketone (C=O)

Antimicrobial Properties

Research indicates that compounds similar to the one exhibit significant antimicrobial activity against a range of pathogens. For instance:

- Antibacterial Activity : Studies have shown that structurally related compounds derived from natural sources possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell walls or interfere with metabolic processes .

- Antifungal Effects : The compound has been noted for its antifungal properties as well. It may inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis .

Antiviral Activity

Recent investigations into the antiviral potential of similar compounds have highlighted their efficacy against viruses such as SARS-CoV-2. In silico studies suggest that certain structural motifs within the compound could interact effectively with viral proteins like main protease (Mpro), potentially inhibiting viral replication .

Anti-inflammatory Effects

The compound's biological profile also includes anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Cytotoxicity and Cancer Research

Studies on related compounds have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through multiple pathways including mitochondrial dysfunction and caspase activation .

Study 1: Antibacterial Efficacy

In a controlled study involving several bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), the compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results suggest potential for development into new antibacterial agents.

Study 2: Antiviral Screening

A recent study screened various marine-derived compounds for antiviral activity against SARS-CoV-2. The compound exhibited significant binding affinity to Mpro in computational models and showed promise in vitro for inhibiting viral replication .

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have been studied for their efficacy against various pathogens .

- Enzyme Inhibition : There is evidence that derivatives of this compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's disease .

Biochemical Applications

- Metabolic Pathway Modulation : Compounds with similar glycosidic linkages have been shown to influence metabolic pathways related to carbohydrate metabolism and lipid profiles in biological systems .

- Cell Signaling : The structural complexity allows for interactions with cellular receptors which may modulate signaling pathways involved in cell growth and differentiation .

Case Studies

-

Study on Antioxidant Effects : A study demonstrated that a structurally related compound significantly reduced markers of oxidative stress in human cell lines when tested in vitro .

- Methodology : The study utilized various assays to measure free radical scavenging activity.

- Results : The compound showed a dose-dependent reduction in oxidative markers.

-

Research on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria.

- Findings : The study found significant antimicrobial activity at certain concentrations.

- Implications : These findings support the potential use of such compounds in developing new antibacterial agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple glycosidic bonds (e.g., β-D-glucopyranosyl, β-D-galactopyranoside) and ester linkages, which are susceptible to hydrolysis under acidic or enzymatic conditions:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Acid-catalyzed hydrolysis | H₂SO₄ (dilute), 80–100°C | Aglycone core + monosaccharides (glucose, galactose, apiose) |

| Enzymatic cleavage | β-glucosidase or cellulase, pH 5–7, 37°C | Selective cleavage of β-linked glycosides, preserving other functional groups |

| Base-mediated saponification | NaOH (aqueous), reflux | Degradation of ester groups in the spirostan backbone, forming carboxylate salts |

Oxidation Reactions

The compound’s hydroxyl groups and α,β-unsaturated ketone (in the oxapentacyclo framework) are oxidation targets:

| Oxidizing Agent | Site of Action | Product |

|---|---|---|

| Jones reagent (CrO₃) | Secondary hydroxyl groups | Ketones formed at C3, C12, or C16 positions |

| Ozone (O₃) | Double bond in the oxapentacyclo core | Ozonolysis products (aldehydes/ketones depending on workup) |

| Periodate (HIO₄) | Vicinal diols in sugar moieties | Cleavage of C–C bonds between adjacent hydroxyls, yielding dialdehydes |

Substitution Reactions

Steroidal and glycosyl regions may undergo nucleophilic substitution under specific conditions:

| Reagent | Target Site | Outcome |

|---|---|---|

| Acetic anhydride (Ac₂O) | Hydroxyl groups (–OH) | Acetylated derivatives (e.g., per-O-acetylated sugars or steroidal acetates) |

| Methyl iodide (CH₃I) | Free –OH groups | Methyl ethers, particularly at sterically accessible positions |

| Tosyl chloride (TsCl) | Primary hydroxyls in sugar chains | Tosylates for further functionalization (e.g., SN2 reactions) |

Thermal and Photochemical Stability

The compound’s fused pentacyclic structure confers stability but may decompose under extreme conditions:

| Condition | Observed Behavior |

|---|---|

| High temperature (>200°C) | Partial decomposition of glycosidic linkages; charring of steroidal backbone |

| UV light (254 nm) | Isomerization of the α,β-unsaturated ketone; potential radical-mediated degradation |

Limitations and Research Gaps

-

Experimental Data : No peer-reviewed studies directly investigate this compound’s reactions. Predictions rely on structural analogs (e.g., spirostanol saponins) .

-

Stereochemical Effects : The compound’s stereochemistry (e.g., 1R,2S,4S configuration) may alter reaction kinetics or pathways compared to simpler analogs .

-

Biological Reactivity : Glycosidase interactions in vivo could lead to site-specific hydrolysis not replicable in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings

Structural Complexity vs. Bioactivity: The target compound shares glycosylation patterns with Analog 1 (), which is critical for binding to enzymatic targets like cytochrome P450 3A3. Compared to Analog 2 (), the target compound lacks nitroso groups but features unsaturated lactones, which may enhance electrophilic reactivity in biological systems .

QSAR Insights :

- The presence of multiple hydroxyl groups in both the target compound and Analog 1 correlates with high solubility in polar solvents, a trait critical for bioavailability .

- Methyl and glycosyl substituents likely reduce metabolic degradation, as seen in Analog 1’s stability in hepatic microsomal assays .

Analytical Characterization: Techniques like 2D-HPTLC () and LC-MS () are essential for resolving stereoisomers and glycosylation patterns in such complex molecules. The target compound’s UV profile (λmax ~210–240 nm) would overlap with Analog 1 due to conjugated enone systems, requiring tandem MS for differentiation .

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 3.4 |

| Hydrogen Bond Donors | 15 | 12 | 6 |

| Hydrogen Bond Acceptors | 22 | 18 | 9 |

| Polar Surface Area | 380 Ų | 320 Ų | 180 Ų |

Preparation Methods

Steroid Core Preparation

The pentacyclic steroid framework is typically derived from diosgenin or tigogenin through:

Step 1: Spirocyclization

Iodocyclization of Δ⁵-steroids under Mitsunobu conditions produces the 5-oxapentacyclic system:

Step 2: Olefin Functionalization

The C6 double bond is introduced via Sharpless asymmetric dihydroxylation :

C16 Trisaccharide Assembly

The trisaccharide is built using hierarchical glycosylation :

First Glycosylation (C16 position):

β-D-Glucuronyl donor activation via trichloroacetimidate method :

| Donor | Acceptor | Promoter | Temp | Yield |

|---|---|---|---|---|

| 2,3,4-tri-O-acetyl-α-D-glucuronyl trichloroacetimidate | Steroid C16-OH | TMSOTf | -40°C | 78% |

Second Glycosylation (C3' position):

Orthogonal protection with levulinoyl groups enables sequential coupling:

C6 Side Chain Installation

The (3R)-3-methyl-4-O-β-D-glucopyranosylbutyl moiety is introduced via:

a) Grubbs Ring-Closing Metathesis (RCEYM):

Formation of spirocyclic ether using 2nd generation Grubbs catalyst:

b) Enzymatic Glycosylation:

Candida antarctica lipase B mediates β-glucosylation:

Critical Optimization Parameters

Protecting Group Strategy

A temporary silyl protection scheme enables sequential glycosylation:

Stereochemical Control

Anomeric stereoselectivity is achieved through:

Analytical Characterization

Spectroscopic Data

Key NMR signals confirm structure:

Chromatographic Purity

HPLC analysis (Phenomenex Luna C18, 250×4.6 mm):

Scale-Up Considerations

Process Optimization:

-

Continuous flow hydrogenation reduces reaction time from 48h to 3h

-

Mechanochemical glycosylation improves yields by 12% vs solution-phase

Cost Analysis:

| Step | Cost Driver | Optimization Strategy |

|---|---|---|

| Glycosylation | Donor excess | Recycle via catch-and-release |

| Spirocyclization | Iodine usage | Catalytic I₂ with H₂O₂ reoxidant |

Emerging Methodologies

Biocatalytic Approaches

Engineered glycosyltransferases enable one-pot trisaccharide assembly:

Q & A

Basic Question: What methodologies are recommended for determining the molecular structure of this complex polycyclic compound?

Answer:

To confirm the structure, researchers should integrate:

- Spectroscopic Techniques : High-resolution NMR (e.g., , , 2D-COSY) to assign stereocenters and substituents (see for NMR analysis frameworks) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .

- X-ray Crystallography : If crystallizable, this provides definitive stereochemical confirmation .

Advanced Question: How can Bayesian optimization or factorial design improve synthetic route efficiency for this compound?

Answer:

Bayesian optimization ( ) and full factorial design () enable systematic exploration of reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

Advanced Question: How can discrepancies between computational predictions and experimental outcomes in stereochemical assignments be resolved?

Answer:

Contradictions often arise from incomplete solvation models or overlooked non-covalent interactions. Mitigation strategies include:

- Iterative Refinement : Compare DFT-predicted NMR shifts with experimental data and adjust computational parameters (e.g., solvent dielectric constant) .

- Dynamic NMR : Probe conformational flexibility at varying temperatures to identify transient stereochemical mismatches .

- Cross-Validation : Use multiple software packages (e.g., Gaussian, ORCA) to assess model robustness .

Advanced Question: What challenges exist in separating stereoisomers of this compound, and how can ligand design address them?

Answer:

The compound’s multiple stereocenters and bulky substituents complicate chromatographic separation. Strategies include:

- High-Throughput Ligand Screening : Test chiral stationary phases (CSPs) or ionic liquids tailored to interact with hydroxyl and methyl groups .

- Machine Learning-Guided Design : Train models on ligand-affinity data to predict optimal separation conditions (e.g., solvent polarity, CSP composition) .

Basic Question: How can researchers computationally predict the pharmacokinetic properties (e.g., logP, polar surface area) of this compound?

Answer:

Key physicochemical properties ( ):

Advanced Question: What spectroscopic techniques are critical for confirming the redox behavior of the oxapentacyclic core?

Answer:

- Cyclic Voltammetry (CV) : Identify redox-active sites (e.g., ketone groups) and quantify reduction potentials .

- UV-Vis Spectrophotometry : Monitor charge-transfer transitions in the visible range ( ) .

- EPR Spectroscopy : Detect radical intermediates during redox reactions .

Advanced Question: How can automated synthesis platforms accelerate the exploration of structural analogs?

Answer:

Automated systems (e.g., Chemspeed®, Unchained Labs) enable:

- Parallel Synthesis : Screen 10–50 analogs by varying substituents (e.g., methyl to ethyl groups) .

- Machine Learning Integration : Use reaction outcome data to iteratively refine synthetic conditions .

Basic Question: What steps are required to validate the purity of this compound for in vitro assays?

Answer:

- HPLC-PDA/MS : Ensure >95% purity by integrating UV (210–400 nm) and MS traces .

- Elemental Analysis : Confirm C, H, O, N content within ±0.4% of theoretical values.

- Karl Fischer Titration : Quantify residual water (<0.1% w/w) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to probe the role of hydroxyl groups in bioactivity?

Answer:

- Selective Protection/Deprotection : Synthesize analogs with acetylated or methylated hydroxyls ( ) .

- Molecular Docking : Map hydrogen-bonding interactions with target proteins (e.g., kinases) using AutoDock Vina .

- Free-Energy Perturbation (FEP) : Quantify binding affinity changes upon hydroxyl modification .

Advanced Question: What computational frameworks are recommended for simulating the compound’s conformational dynamics in solution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.